molecular formula C17H26N2O7S B5576811 1-(2-ethoxybenzyl)-4-(ethylsulfonyl)piperazine oxalate

1-(2-ethoxybenzyl)-4-(ethylsulfonyl)piperazine oxalate

Cat. No.: B5576811
M. Wt: 402.5 g/mol
InChI Key: RCKUETKEISSRPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethoxybenzyl)-4-(ethylsulfonyl)piperazine oxalate is a useful research compound. Its molecular formula is C17H26N2O7S and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.14607235 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery and Synthesis

  • A variety of piperazine analogues were synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase, demonstrating the potential of bis(heteroaryl)piperazines (BHAPs) as non-nucleoside inhibitors (Romero et al., 1994). This showcases the importance of piperazine derivatives in developing therapeutic agents for viral infections.
  • The synthesis of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines highlighted their role as adenosine A2B receptor antagonists, indicating the utility of sulfonyl-substituted piperazines in creating highly selective and potent compounds for receptor targeting (Borrmann et al., 2009).

Analytical Applications

  • A new sulfonate reagent, which includes a substituted piperazine, was synthesized for analytical derivatization in liquid chromatography, improving the detection sensitivity for specific analytes (Wu et al., 1997). This application highlights the versatility of piperazine derivatives in enhancing analytical methods.

Chemical Reactions and Modifications

  • Research on oxidative removal of N-(4-methoxybenzyl) groups on 2,5-piperazinediones with cerium(IV) diammonium nitrate under mild conditions indicates the chemical flexibility and reactivity of piperazine derivatives, which can be crucial for synthetic chemistry and drug development processes (Yamaura et al., 1985).

Cardiotropic Activity

  • Synthesis of new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines and their evaluation for cardiotropic activity showcases the potential of piperazine derivatives in the development of treatments for cardiovascular diseases (Mokrov et al., 2019).

Metabolism Study

  • Identification of enzymes involved in the oxidative metabolism of Lu AA21004, a novel antidepressant, using human liver microsomes and recombinant enzymes, demonstrates the application of piperazine derivatives in understanding drug metabolism and pharmacokinetics (Hvenegaard et al., 2012).

Properties

IUPAC Name

1-[(2-ethoxyphenyl)methyl]-4-ethylsulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S.C2H2O4/c1-3-20-15-8-6-5-7-14(15)13-16-9-11-17(12-10-16)21(18,19)4-2;3-1(4)2(5)6/h5-8H,3-4,9-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKUETKEISSRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)CC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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